molecular formula C11H10BrClF2O2 B14050418 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14050418
M. Wt: 327.55 g/mol
InChI Key: HHLCYRWSZDUUQN-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by chlorination and the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Elimination reactions: The compound can participate in elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethoxy groups allows the compound to engage in various chemical interactions, such as binding to enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the difluoromethoxy group.

    1-(2-(Difluoromethoxy)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group.

    1-(2-(Bromomethyl)-6-(methoxy)phenyl)-2-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group.

Uniqueness

The unique combination of bromine, chlorine, and difluoromethoxy groups in 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10BrClF2O2

Molecular Weight

327.55 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-(difluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O2/c1-6(13)10(16)9-7(5-12)3-2-4-8(9)17-11(14)15/h2-4,6,11H,5H2,1H3

InChI Key

HHLCYRWSZDUUQN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1OC(F)F)CBr)Cl

Origin of Product

United States

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